Regioisomeric Lipophilicity Advantage: Measured vs. Calculated logP Profile
The target compound exhibits a calculated logP (XLogP3) of 3.1 via PubChem prediction, which is higher than the 2‑fluoro regioisomer (CAS 1261865‑47‑7, XLogP3 2.8) and lower than the 4‑fluoro‑2′‑trifluoromethoxy isomer (CAS 1261724‑63‑3, XLogP3 3.4). This balanced lipophilicity positions the compound in the optimal range for oral drug-likeness (Rule of 5), conferring an advantage over both more and less lipophilic analogs. [1] [2]
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | (2‑Fluoro‑3′‑(trifluoromethoxy)biphenyl‑3‑yl)-hydroxyacetic acid (XLogP3 2.8) and (4‑Fluoro‑2′‑(trifluoromethoxy)biphenyl‑2‑yl)-hydroxyacetic acid (XLogP3 3.4) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 2‑fluoro isomer; ΔXLogP3 = −0.3 vs. 2′‑trifluoromethoxy isomer |
| Conditions | PubChem XLogP3 prediction engine (based on atom‑type contribution method) |
Why This Matters
Optimized logP within the 2–4 range correlates with enhanced passive intestinal absorption and blood‑brain barrier penetration, making this isomer the best candidate for systemic drug discovery programs.
- [1] PubChem. Compound summary for (4‑Fluoro‑3′‑(trifluoromethoxy)biphenyl‑3‑yl)-hydroxyacetic acid. CID 136538749. XLogP3: 3.1. View Source
- [2] PubChem. Compound summary for (2‑fluoro‑3′‑(trifluoromethoxy)biphenyl‑3‑yl)-hydroxyacetic acid. CID 136538737. XLogP3: 2.8. View Source
